![molecular formula C8H12Br3N3O4S B2663653 2-Amino-3-[(2-bromopyridin-4-yl)sulfonylamino]propanoic acid;dihydrobromide CAS No. 2344677-58-1](/img/structure/B2663653.png)
2-Amino-3-[(2-bromopyridin-4-yl)sulfonylamino]propanoic acid;dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Amino-3-[(2-bromopyridin-4-yl)sulfonylamino]propanoic acid;dihydrobromide” is a compound with the CAS Number: 2253639-56-2 . It has a molecular weight of 406.9 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9BrN2O2.2BrH/c9-7-4-5 (1-2-11-7)3-6 (10)8 (12)13;;/h1-2,4,6H,3,10H2, (H,12,13);2*1H . This code provides a specific description of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Synthesis of Neoglycolipids and Neoglycoproteins
One of the notable applications of related brominated and sulfonamide compounds is in the synthesis of neoglycolipids and neoglycoproteins. Magnusson et al. (1990) demonstrated the preparation of dibromoisobutyl (DIB) mono- to tetrasaccharide glycosides, which were used to synthesize artificial glycoproteins and glycoparticles. This methodology highlights the importance of such compounds in the field of glycoconjugate chemistry, where they serve as precursors for creating complex biomolecules with potential applications in biomedical research and therapeutics (Magnusson et al., 1990).
Development of Heterocyclic Compounds
Heterocyclic compounds, including those derived from brominated and sulfonamide precursors, have garnered attention for their diverse applications in drug development and organic synthesis. D’hooghe et al. (2005) explored the synthesis of 1,3-heteroatom substituted 2-aminopropane derivatives from 2-(bromomethyl)-1-sulfonylaziridines, demonstrating a novel approach to accessing functionalized sulfonamides and aminopropanes. This research underscores the versatility of such compounds in creating functionalized molecules with potential pharmacological activities (D’hooghe et al., 2005).
Anticancer and Antimicrobial Agents
Compounds structurally related to "2-Amino-3-[(2-bromopyridin-4-yl)sulfonylamino]propanoic acid; dihydrobromide" have been investigated for their potential anticancer and antimicrobial properties. Mansour et al. (2021) synthesized new 2-amino-3-cyanopyridine derivatives and assessed their anticancer activity, highlighting the ongoing search for novel therapeutics based on such molecular frameworks (Mansour et al., 2021). Furthermore, Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating the sulfamoyl moiety for use as antimicrobial agents, demonstrating the broad applicability of these compounds in developing new drugs (Darwish et al., 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-amino-3-[(2-bromopyridin-4-yl)sulfonylamino]propanoic acid;dihydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O4S.2BrH/c9-7-3-5(1-2-11-7)17(15,16)12-4-6(10)8(13)14;;/h1-3,6,12H,4,10H2,(H,13,14);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUGTMQETFTKNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1S(=O)(=O)NCC(C(=O)O)N)Br.Br.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Br3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.